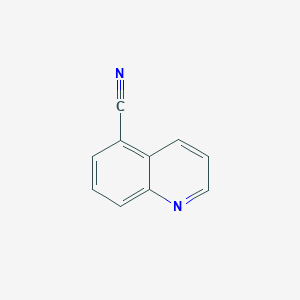

5-Cyanoquinoline

Description

Overview of Quinoline (B57606) Derivatives in Scholarly Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in a vast array of chemical research endeavors. numberanalytics.comnumberanalytics.com Its derivatives are integral to numerous fields, including medicinal chemistry, materials science, and organic synthesis. numberanalytics.comnumberanalytics.comorientjchem.org The versatility of the quinoline ring system, which allows for a wide range of chemical modifications, has led to its identification as a "privileged structure" in drug discovery. nih.gov This means that the quinoline framework is a recurring motif in molecules that exhibit potent and diverse pharmacological activities. orientjchem.orgnih.gov

Historically, quinoline was first isolated from coal tar in 1834. nih.govwikipedia.org Its significance grew with the discovery of quinine, a quinoline alkaloid from the cinchona tree, which was a primary treatment for malaria. numberanalytics.comnih.gov This link to therapeutic applications has driven extensive research into synthetic quinoline derivatives. nih.govrsc.org In modern research, quinoline derivatives are investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.orgnih.govnih.govrsc.org The ability to functionalize the quinoline core at various positions allows chemists to fine-tune the electronic and steric properties of the molecule, leading to the development of novel compounds with specific desired characteristics. orientjchem.orgmdpi.com

Rationale for Focused Investigation on the 5-Cyanoquinoline Scaffold

Among the myriad of quinoline derivatives, those bearing a cyano (-CN) group, known as cyanoquinolines, represent a particularly important class of compounds. The cyano group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the quinoline ring. This functional group can also participate in a variety of chemical transformations, making it a versatile handle for further molecular elaboration.

The specific placement of the cyano group on the quinoline ring is crucial in determining the molecule's properties and potential applications. The this compound scaffold, where the cyano group is attached to the benzene portion of the quinoline ring system, is of particular interest to researchers. This substitution pattern can influence the molecule's interaction with biological targets and its potential as a building block in the synthesis of more complex molecules. rsc.org For instance, studies have explored the photochemical properties of this compound, noting its rapid intersystem crossing. sci-hub.se The unique electronic and steric environment of the 5-position makes this compound a valuable subject for synthetic and medicinal chemistry research, distinct from other isomeric cyanoquinolines.

Historical Context of Quinoline Chemistry in Advanced Studies

The journey of quinoline chemistry began with its extraction from coal tar by Friedlieb Ferdinand Runge in 1834. nih.govwikipedia.org A significant milestone in its history was the development of synthetic methods to construct the quinoline core. The Skraup synthesis, reported in 1880, was one of the earliest and most notable methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.comiipseries.org This was followed by other named reactions such as the Doebner-von Miller, Friedländer, and Combes syntheses, which provided access to a wide variety of substituted quinolines. nih.goviipseries.orgneliti.com

These synthetic advancements propelled the field of quinoline chemistry forward, enabling the systematic investigation of structure-activity relationships. The development of drugs like chloroquine, an antimalarial, and the discovery of the anticancer properties of camptothecin (B557342) and its derivatives, which contain a quinoline moiety, further solidified the importance of this heterocyclic system in medicinal chemistry. numberanalytics.comnih.gov The ongoing exploration of quinoline derivatives in various scientific disciplines is a testament to the enduring legacy of these early discoveries and the foundational synthetic methodologies that made them possible.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | quinoline-5-carbonitrile |

| CAS Number | 59551-02-9 |

| Molecular Formula | C10H6N2 |

| Molecular Weight | 154.17 g/mol |

| Melting Point | 79-81 °C |

Physicochemical Properties of this compound

| Property | Value |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 323.7±15.0 °C at 760 mmHg |

| Flash Point | 115.5±5.6 °C |

| LogP | 1.52 |

| Vapour Pressure | 0.0±0.7 mmHg at 25°C |

| Index of Refraction | 1.654 |

Spectroscopic Data of this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the region of δ 7.0-9.0 ppm. |

| ¹³C NMR | The cyano carbon signal is expected around δ 115-120 ppm. |

| IR Spectroscopy | A strong absorption band for the C≡N stretch is observed around 2200-2240 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 154. |

Structure

3D Structure

Properties

IUPAC Name |

quinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKBFRWSTPFAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405816 | |

| Record name | 5-Cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59551-02-9 | |

| Record name | 5-Cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Cyanoquinoline and Its Derivatives

Classical and Contemporary Approaches to 5-Cyanoquinoline Synthesis

The construction of the this compound scaffold has been approached through various synthetic strategies, each with its own merits. These range from traditional nucleophilic cyanation reactions to modern cross-coupling and multicomponent reactions.

Nucleophilic Cyanation Reactions in Cyanoquinoline Formation

Nucleophilic aromatic substitution (SNAAr) is a fundamental method for introducing a cyano group onto an aromatic ring. In the context of quinoline (B57606) chemistry, this typically involves the displacement of a suitable leaving group, such as a halogen, from the 5-position of the quinoline ring by a cyanide nucleophile. While these reactions are foundational, they often require activated substrates and can be sensitive to reaction conditions. researchgate.net

A notable classical method is the Reissert-Henze reaction, which provides a pathway to 2-cyanoquinolines. This reaction involves the treatment of a quinoline N-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide, often mediated by an activating agent like (diacetoxyiodo)benzene (B116549) (PIDA). researchgate.net This metal-free approach activates the substrate and facilitates the cleavage of the N-O bond, leading to regioselective cyanation at the C-2 position. researchgate.net While historically significant for 2-cyanoquinoline synthesis, its direct application for the synthesis of this compound is less common and would require a specifically substituted quinoline N-oxide precursor.

The development of cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) offers a milder, metal-free alternative for arene functionalization. osti.gov This method utilizes a potent photoredox catalyst to enable the substitution of C-O bonds on aryl ethers with various nucleophiles, including primary amines. osti.gov While the direct cyanation of a 5-alkoxyquinoline using this method to yield this compound is a plausible extension, the existing literature primarily focuses on amination. osti.gov

| Reaction Name | Description | Key Reagents | Position of Cyanation |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) by a cyanide nucleophile. | Cyanide source (e.g., NaCN, KCN) | Typically at activated positions. |

| Reissert-Henze Reaction | Cyanation of quinoline N-oxides. | Trimethylsilyl cyanide, PIDA | Primarily C-2 position. researchgate.net |

| Cation-Radical Accelerated SNAr (CRA-SNAr) | Metal-free substitution of C-O bonds using a photoredox catalyst. | Photoredox catalyst, nucleophile | Dependent on substrate. osti.gov |

Cross-Coupling Reactions in Substituted Cyanoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely employed for the synthesis of aryl-substituted quinolines. researchgate.netresearchgate.netnih.govnumberanalytics.comlibretexts.org This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. numberanalytics.comlibretexts.org For the synthesis of substituted 5-cyanoquinolines, this could involve coupling a 5-haloquinoline derivative with an arylboronic acid, or conversely, coupling a 5-quinolylboronic acid with an aryl halide. The reaction is known for its high yields, tolerance of various functional groups, and the use of a relatively non-toxic boron source. researchgate.netlibretexts.org

The palladium-catalyzed cyanation of aryl halides is another powerful method for introducing the cyano group. core.ac.ukorganic-chemistry.orgnih.gov This reaction directly converts an aryl bromide or an activated aryl chloride into the corresponding aromatic nitrile. organic-chemistry.org The use of Pd/C as a heterogeneous catalyst offers practical advantages, including easier product purification and catalyst recycling. organic-chemistry.org Challenges such as catalyst poisoning by cyanide ions have been addressed through the use of additives like zinc formate (B1220265) dihydrate to reactivate the palladium catalyst. organic-chemistry.org This method is applicable to a broad range of substrates, including heteroaryl halides. organic-chemistry.org

| Coupling Reaction | Description | Catalyst System | Substrates |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organic halide. numberanalytics.comlibretexts.org | Palladium catalyst (e.g., Pd(PPh₃)₄), base | Arylboronic acids and haloquinolines. nih.gov |

| Palladium-Catalyzed Cyanation | Direct conversion of an aryl halide to an aryl nitrile. organic-chemistry.orgnih.gov | Palladium catalyst (e.g., Pd/C), ligand (e.g., dppf), cyanide source (e.g., Zn(CN)₂) | Haloquinolines. organic-chemistry.org |

Multicomponent Reactions (MCRs) for Cyanoquinoline Core Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and reaction time. taylorfrancis.com Several MCRs have been developed for the synthesis of the quinoline core, which can be adapted to produce cyano-substituted derivatives.

The Friedländer annulation is a classic and straightforward method for synthesizing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene (B1212753) group. nih.govmdpi.comresearchgate.netresearchgate.net To generate a 3-cyanoquinoline, a β-ketonitrile can be used as the methylene component. mdpi.com This reaction can be catalyzed by various acids or bases. nih.gov

Domino reactions, a subset of MCRs, involve a series of intramolecular transformations initiated by a single event. A novel domino reaction for synthesizing substituted quinolines involves the palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, followed by cyclization. organic-chemistry.org This method provides a rapid and general route to functionalized quinolines. organic-chemistry.org Other domino approaches include the rhodium-catalyzed amination of aromatic olefins with anilines and a secondary amine-mediated reaction of dicyanoalkenes with enynals. scilit.comnih.gov Furthermore, a ruthenium(III)-catalyzed annulation of 2-aminoaromatic aldehydes or ketones with isoxazoles has been developed to afford diverse 3-cyanoquinolines, where the isoxazole (B147169) serves as both a cyclization reagent and a nontoxic source of the cyano group. ccspublishing.org.cn

| Reaction Type | Description | Key Features |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with an active methylene compound. nih.govresearchgate.net | Simple, versatile, can be catalyzed by acids or bases. nih.gov |

| Domino Reactions | A cascade of reactions to form the quinoline ring. | High efficiency, can be catalyzed by various transition metals (Pd, Rh, Ru). organic-chemistry.orgnih.govccspublishing.org.cn |

Green Chemistry Protocols in Cyanoquinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of quinolines, including this compound.

Microwave-Assisted Synthetic Routes for Cyanoquinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govjetir.orgresearchgate.netacs.org This technique has been successfully applied to various quinoline syntheses. For instance, the Friedländer synthesis of quinolines can be significantly expedited under microwave irradiation. nih.gov One-pot, three-component reactions to create quinoline-hybrid molecules have also been efficiently carried out using microwave heating, demonstrating the versatility of this approach. acs.org The synthesis of novel 3-cyanoquinoline derivatives has been achieved in excellent yields and with short reaction times via a one-pot microwave-assisted reaction of 2-naphthaldehyde, malononitrile (B47326), ammonium (B1175870) acetate, and phenol (B47542) derivatives. researchgate.net

| Synthetic Method | Reaction Conditions | Advantages |

| Friedländer Synthesis | Microwave irradiation, often solvent-free or on a solid support. nih.govnih.gov | Reduced reaction times, improved yields. nih.govjetir.org |

| Three-Component Reactions | Microwave irradiation in a suitable solvent (e.g., DMF). acs.org | Rapid and efficient synthesis of complex molecules. acs.org |

| One-Pot Cyanation | Microwave irradiation with various reactants. researchgate.net | High yields, short reaction times, avoidance of toxic solvents. researchgate.net |

Nanocatalyst-Based Approaches in Quinoline Ring Formation

Nanocatalysts offer several advantages in organic synthesis, including high surface area-to-volume ratio, enhanced reactivity, and often, facile recovery and reusability, aligning well with the principles of green chemistry. taylorfrancis.comacs.orgnih.govnih.gov Various nanocatalysts have been developed for the synthesis of quinolines.

Magnetic nanoparticles (MNPs), such as Fe₃O₄, have been used as effective catalysts for quinoline synthesis. nih.govnanochemres.org Their magnetic properties allow for easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. nih.govresearchgate.net For example, Fe₃O₄@SiO₂/ZnCl₂ has been reported as a magnetic nanocatalyst for the Friedländer synthesis of quinolines under solvent-free conditions. nih.gov Similarly, copper-nickel-iron oxide (CuNiFeO) nanocatalysts have shown high efficiency in the tandem cyclization of 2-aminobenzyl alcohol with alcohols to produce quinolines. researchgate.net

Gold nanoparticles (AuNPs) supported on materials like TiO₂ have also been shown to be effective catalysts for various transformations, including the chemoselective hydrogenation of quinolines. researchgate.netacs.orgnih.govresearchgate.net While this is a reduction reaction, the development of gold nanocatalysts for the direct synthesis of the quinoline ring is an active area of research. researchgate.net

| Nanocatalyst | Synthetic Application | Key Advantages |

| Magnetic Nanoparticles (e.g., Fe₃O₄, CuNiFeO) | Friedländer synthesis, tandem cyclizations. nih.govnih.govresearchgate.net | Easy separation and recyclability, high efficiency. nih.govresearchgate.net |

| Supported Gold Nanoparticles (e.g., Au/TiO₂) | Chemoselective hydrogenation of quinolines. researchgate.netacs.orgnih.gov | High selectivity under mild conditions. acs.orgnih.gov |

| Silica Nanoparticles | Friedländer hetero-annulation under microwave irradiation. nih.gov | High yields, short reaction times, robust recyclability. nih.gov |

Solvent-Free and Aqueous Medium Syntheses of Cyanoquinoline Scaffolds

The development of environmentally benign synthetic protocols is a cornerstone of modern organic chemistry. For cyanoquinoline synthesis, this has led to the exploration of methods that minimize or eliminate the use of hazardous organic solvents. These green approaches include reactions in aqueous media, under solvent-free conditions, and with the assistance of microwave irradiation.

One-pot, multi-component reactions (MCRs) are particularly well-suited for green chemistry principles. For instance, a catalyst-free, one-pot synthesis of 2-amino-3-cyanoquinolines has been developed from 2-aminoarylketones, aryldiazonium salts, and malononitrile. researchgate.net This method proceeds through a cascade of reactions including the formation of an N-arylnitrilium intermediate, intermolecular amination, and Knoevenagel condensation, ultimately leading to the quinoline product in moderate to good yields. researchgate.net While this example yields 3-cyanoquinolines, the MCR strategy is broadly applicable to the synthesis of diverse quinoline scaffolds.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in greener solvents like water or ethanol-water mixtures. Novel 3-cyanoquinoline derivatives have been synthesized in excellent yields (89–94%) and short reaction times (6–10 min) via a one-pot reaction of 2-naphthaldehyde, malononitrile, ammonium acetate, and various phenols under microwave heating. Current time information in Bangalore, IN. This approach avoids toxic solvents and simplifies the work-up process. Current time information in Bangalore, IN.

Solvent-free, or solid-state, reactions represent another significant green methodology. The condensation of o-aminobenzaldehydes with malononitrile to form 2-amino-3-cyanoquinoline derivatives can be achieved under solvent- and catalyst-free conditions using mechanochemical mixing or thermal heating. rsc.org Similarly, a fusion-based, solvent-free method has been used to prepare complex pyrimido[5,4-c]quinoline systems by heating a Knoevenagel condensation product with various sulfanilamides in a sealed tube. mdpi.com These high-temperature, solventless methods offer advantages in terms of reduced waste and operational simplicity. mdpi.com

Below is a table summarizing various green synthetic approaches to cyanoquinoline scaffolds.

| Methodology | Reactants | Conditions | Key Advantages | Cyano-Position | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted One-Pot Synthesis | 2-Naphthaldehyde, Malononitrile, Ammonium Acetate, Phenols | Microwave Irradiation, Water:Ethanol (1:1) | Fast (6-10 min), High Yield (89-94%), Eco-friendly | 3-Cyano | Current time information in Bangalore, IN. |

| Catalyst-Free Cascade Reaction | 2-Aminoarylketones, Aryldiazonium Salts, Malononitrile | One-pot, Catalyst-free | Avoids metal catalysts, Rapid access to functionalized quinolines | 3-Cyano | researchgate.net |

| Solvent-Free Solid-State Synthesis | o-Aminobenzaldehydes, Malononitrile | Mechanochemical mixing, Thermal heating | No solvent or catalyst, Simplified work-up | 2-Amino-3-Cyano | rsc.org |

| Solvent-Free Fusion | Knoevenagel product, Sulfanilamides | Sealed tube, 170–212 °C | High yield, Access to complex fused quinolines | Fused Ring System | mdpi.com |

Regioselective Synthesis of this compound Isomers and Analogues

Achieving regioselectivity—the ability to control the position of substituents on the quinoline ring—is crucial for targeted drug design and materials development. The synthesis of a specific isomer like this compound requires precise control over the ring-forming reaction or the direct functionalization of the quinoline core.

Classical quinoline syntheses, such as the Friedländer annulation, offer a powerful route to regioselective products based on the substitution pattern of the starting materials. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize this compound regioselectively via this method, one would theoretically start with 2-amino-4-cyanobenzaldehyde and react it with a suitable carbonyl compound like acetaldehyde (B116499) or acetone. The predefined position of the cyano group on the aniline-based precursor directly dictates its final position at C5 of the resulting quinoline ring.

A more modern approach involves the direct C-H functionalization of the quinoline heterocycle. This strategy avoids the need for pre-functionalized starting materials. Research into the direct oxidative C-H cyanation of quinoline has been explored using reagents like trimethylsilyl cyanide with molecular oxygen as the oxidant. nih.gov These reactions are often catalyzed by metal complexes, such as vanadium-containing heteropoly acids. nih.gov However, such direct cyanations often exhibit a strong electronic preference, with the reaction preferentially occurring at the C4-position of the quinoline ring. nih.gov Achieving selectivity for the C5-position via direct C-H activation remains a significant synthetic challenge and an active area of research, requiring the development of sophisticated catalysts that can override the inherent reactivity of the quinoline ring system.

Synthetic Transformations of Precursor Quinoline Compounds to Cyanoquinolines

An alternative and highly effective strategy for producing this compound involves the chemical modification of an existing, readily available quinoline precursor. This approach typically involves converting a different functional group at the C5 position, such as a halogen or an amino group, into a cyano group.

One of the most common methods is the nucleophilic substitution of a haloquinoline, known as the Rosenmund-von Braun reaction. In this reaction, a precursor such as 5-bromoquinoline (B189535) or 5-iodoquinoline (B175257) is treated with a cyanide salt, most commonly copper(I) cyanide (CuCN). researchgate.netrsc.orgchemsrc.com The reaction is typically performed at elevated temperatures in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The strong nucleophilicity of the cyanide ion, facilitated by the copper(I) salt, displaces the halide to yield this compound.

Another classic and powerful method is the Sandmeyer reaction, which transforms an aromatic amino group into a wide variety of functionalities, including the cyano group. organic-chemistry.orgwikipedia.org This two-step process begins with the diazotization of 5-aminoquinoline (B19350). The amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. In the second step, this unstable intermediate is reacted with a solution of copper(I) cyanide, which catalyzes the displacement of the diazonium group (N₂) with a cyanide nucleophile, resulting in the formation of this compound. rsc.orgwikipedia.org This method is particularly valuable as aminoquinolines are often accessible precursors. rsc.org

The following table summarizes these key transformations of quinoline precursors to this compound.

| Reaction Name | Precursor Compound | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun Reaction | 5-Bromoquinoline | CuCN, DMF (or NMP), heat | This compound | researchgate.net, rsc.org |

| Rosenmund-von Braun Reaction | 5-Iodoquinoline | CuCN, DMF (or NMP), heat | This compound | chemsrc.com |

| Sandmeyer Reaction | 5-Aminoquinoline | 1. NaNO₂, HCl (0-5 °C) 2. CuCN | This compound | rsc.org, organic-chemistry.org, wikipedia.org |

Elucidation of Structure Activity Relationships Sar in 5 Cyanoquinoline Analogues

Influence of Substituent Effects on 5-Cyanoquinoline Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinoline (B57606) ring. orientjchem.org The electron-withdrawing properties of the cyano group can influence the molecule's interaction with biological targets. nih.govacs.org For instance, in the context of anticancer activity, the presence of groups like phenyl, nitro, and methoxy (B1213986) on the quinoline ring, in addition to the cyano group, has been shown to result in effective inhibition of various cancer cell lines. researchgate.net

Positional isomerism, which concerns the specific placement of functional groups on the quinoline core, is a key determinant of biological efficacy. solubilityofthings.comlibretexts.orgscience-revision.co.uk The location of substituents can dramatically alter a compound's activity. For example, studies on quinoline derivatives have shown that substitutions at positions 2 and 3 can be more effective against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org Similarly, for antibacterial quinolones, a fluorine atom at position 6 and an amino group at position 5 are associated with enhanced activity. orientjchem.orgslideshare.net

In the case of cyano-substituted quinolines, the position of the cyano group itself is crucial. While this article focuses on this compound, it is noteworthy that 3-cyanoquinolines have also been investigated as potent inhibitors of Src kinase. nih.gov The introduction of a hydroxyl group at the C-8 position of the quinoline core has been found to enhance anticancer potential. researchgate.net For example, 5,7-dicyano-8-hydroxyquinoline has demonstrated strong antiproliferative activity against various tumor cell lines. researchgate.net

Table 1: Impact of Substituent Position on the Anticancer Activity of 8-Hydroxyquinoline Derivatives This table presents data on the in vitro antiproliferative activity of various bromo- and cyano-substituted 8-hydroxyquinolines against several cancer cell lines.

| Compound Name | Substituents | Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | C6 (rat brain tumor) | 6.7 | researchgate.net |

| 7-Bromo-8-hydroxyquinoline | 7-Br, 8-OH | C6 (rat brain tumor) | 10.3 | researchgate.net |

| 7-Cyano-8-hydroxyquinoline | 7-CN, 8-OH | C6 (rat brain tumor) | 15.4 | researchgate.net |

| 5,7-Dicyano-8-hydroxyquinoline | 5-CN, 7-CN, 8-OH | C6 (rat brain tumor) | 8.5 | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | HeLa (human cervix carcinoma) | 8.2 | researchgate.net |

| 7-Bromo-8-hydroxyquinoline | 7-Br, 8-OH | HeLa (human cervix carcinoma) | 12.5 | researchgate.net |

| 7-Cyano-8-hydroxyquinoline | 7-CN, 8-OH | HeLa (human cervix carcinoma) | 25.6 | researchgate.net |

| 5,7-Dicyano-8-hydroxyquinoline | 5-CN, 7-CN, 8-OH | HeLa (human cervix carcinoma) | 10.1 | researchgate.net |

In the design of more complex molecules, a this compound core may be linked to other chemical moieties via a "tether" or "linker". The design of this tether is critical for modulating the biological activity of the resulting conjugate. nih.gov This is particularly evident in the development of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, where cyanoquinoline-based compounds have shown promise. rsc.orgunige.it

For these molecules, which can possess both corrector and potentiator activities for the mutant CFTR protein, the tether's flexibility and length are vital. nih.govrsc.org A flexible diamine tether and a short bridge between the cyanoquinoline core and an arylamide moiety were found to be crucial for the compound to adopt the two distinct conformations required for its dual activities. nih.govrsc.org Research has shown that a 1,2-diaminoethane-based tether is more effective than more constrained (e.g., piperazine) or more flexible (e.g., 1,3-diaminopropylene) linkers. nih.gov Altering the tether can effectively tune the corrector and potentiator functions, sometimes dissociating one activity from the other. nih.govrsc.org

Table 2: Influence of Tether Design on CFTR Modulator Activity of Cyanoquinolines This table shows the corrector and potentiator activities (EC50 values) for different cyanoquinoline conjugates, highlighting the role of the tether in modulating efficacy.

| Compound | Tether Type | Corrector Activity (EC50, µM) | Potentiator Activity (EC50, µM) | Source |

|---|---|---|---|---|

| Compound 5 | 1,2-diaminoethane-based | 2.2 | 5.9 | nih.gov |

| Compound 15 | Modified diamine | 3.0 | 4.1 | nih.gov |

| Compound 17 | Modified diamine | 2.7 | 13 | nih.gov |

| Compound 18 | Modified diamine | 7.3 | 10 | nih.gov |

| Compound 25 | Piperazine-constrained | Inactive | Potent | nih.gov |

| Compound 26 | Piperazine-constrained | Inactive | Potent | nih.gov |

| Compound 27 | Piperazine-constrained | Inactive | Potent | nih.gov |

Positional Isomerism and Functional Group Impact on Biological Efficacy

Stereochemical Considerations in this compound Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and biological activity. ijpsr.com Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit significantly different pharmacological and pharmacokinetic properties. ijpsr.comijpsjournal.comnih.gov The presence of a chiral center in a this compound derivative can lead to stereoisomers with distinct biological profiles.

While specific research focusing solely on the stereochemistry of this compound analogues is not extensively detailed in the provided results, the principles of stereoselectivity are universally applicable in medicinal chemistry. ijpsr.com The interaction between a chiral drug and its biological target, which is typically a chiral protein or enzyme, is often stereospecific. One enantiomer may fit into a binding site perfectly, eliciting the desired response, while the other may have a weaker interaction, no activity, or even produce off-target effects. ijpsr.comijpsjournal.com

For quinoline derivatives in general, stereochemistry is known to be significant. For example, in the development of quinoline-based antibacterial agents, the stereochemical configuration can influence the drug's interaction with bacterial enzymes like DNA gyrase and topoisomerase IV. slideshare.net Therefore, when designing and synthesizing this compound analogues with chiral centers, it is crucial to separate and evaluate the individual stereoisomers to identify the most active and selective agent. ijpsr.com The development of stereochemically pure drugs is increasingly emphasized by regulatory authorities to ensure optimal therapeutic outcomes. ijpsr.comijpsjournal.com

Advanced Spectroscopic Characterization and Theoretical Analysis of 5 Cyanoquinoline

Vibrational Spectroscopy of 5-Cyanoquinoline and Derivatives

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational motions.

In the analysis of quinoline (B57606) derivatives, FTIR is instrumental in identifying the positions of substituents. For instance, the carbonyl wavelength range (1700–1650 cm⁻¹) is particularly informative. Studies on 5,8-quinolinedione (B78156) derivatives have shown that the number and position of peaks in this region can distinguish between different isomers. mdpi.com For compounds with an amine group at the C-6 position, a single peak is observed, while a 7-amine substituent results in two separate peaks. mdpi.com

The stretching vibrations of C-H groups in quinoline rings are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com C-N stretching vibrations within the quinoline moiety are found between 1325–1314 cm⁻¹, while deformation vibrations of C-H and C-C groups appear in the 1106–969 cm⁻¹ range. mdpi.com The presence of a cyano group (C≡N) in this compound would be expected to show a strong, sharp absorption band in the region of 2260-2200 cm⁻¹.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3087–2852 mdpi.com |

| C≡N Stretch | 2260-2200 |

| C=O Stretch (in derivatives) | 1700–1650 mdpi.com |

| C-N Stretch (in ring) | 1325–1314 mdpi.com |

| C-H, C-C Deformation | 1106–969 mdpi.com |

FT-Raman Spectroscopic Analysis and Vibrational Assignments

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light by a molecule. exosens.comthermofisher.com It is particularly useful for studying symmetric vibrations and non-polar bonds, which may be weak or inactive in the FTIR spectrum. The use of a 1064 nm laser in FT-Raman helps to minimize fluorescence, a common issue with other Raman techniques. thermofisher.com

Detailed vibrational assignments for 5-aminoquinoline (B19350), a related derivative, have been achieved through a combination of FTIR and FT-Raman spectroscopy, supported by normal coordinate analysis. tubitak.gov.tr This comprehensive approach allows for the confident assignment of fundamental vibrations, overtones, and combination bands. tubitak.gov.tr For this compound, the intense band corresponding to the C≡N stretch would also be a prominent feature in the FT-Raman spectrum, providing confirmatory evidence of this functional group. The analysis of Raman spectra can provide information on the chemical and structural characteristics of a material. renishaw.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In aromatic systems like quinoline, protons on the ring typically resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the ring current.

For quinoline itself, the proton signals are well-documented. chemicalbook.com In this compound, the introduction of the electron-withdrawing cyano group at the 5-position is expected to cause a downfield shift (deshielding) of the neighboring protons, particularly H-4 and H-6. The proton on the aromatic quinoline ring is typically observed between 7.10 and 9.50 ppm. researchgate.net

| Proton | Expected Chemical Shift Range (ppm) | Key Influencing Factors |

| H-2, H-3, H-4 | 7.5 - 9.0 | Proximity to nitrogen and cyano group |

| H-6, H-7, H-8 | 7.0 - 8.5 | Influence of the fused benzene (B151609) ring and cyano group |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In this compound, the carbon atom of the cyano group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. The quaternary carbon (C-5) to which the cyano group is attached will also show a distinct chemical shift. The carbon atoms of the quinoline ring typically resonate between 120 and 150 ppm. The presence of the electronegative nitrogen atom causes a significant downfield shift for the adjacent carbons (C-2 and C-8a).

A study on 3,6-dibromo-8-cyanoquinoline reported the ¹³C NMR spectrum, providing a reference for the chemical shifts in a substituted cyanoquinoline system. researchgate.net

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C≡N | 110 - 125 |

| Aromatic Carbons | 120 - 150 |

| C-5 | Shifted due to cyano-substitution |

Advanced NMR Techniques for Structural Elucidation (e.g., HMBC, HETCOR)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Correlation (HETCOR), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and confirming the connectivity of a molecule.

HETCOR (also known as HSQC or HMQC) experiments establish correlations between directly bonded proton and carbon atoms (¹JCH). columbia.eduuvic.ca This is invaluable for assigning the signals of protonated carbons in the quinoline ring.

HMBC experiments, on the other hand, reveal long-range correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This technique is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the position of substituents. For this compound, an HMBC experiment would show correlations between the protons on the ring and the carbon of the cyano group, as well as with the quaternary carbon at position 5, thus confirming the substitution pattern. The synthesis and characterization of various cyanoquinoline derivatives have been reported, where HMBC and HETCOR were used for full structural characterization. researchgate.netdaneshyari.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission characteristics of this compound are crucial for understanding its photophysical and photochemical behavior. UV-Vis spectroscopy reveals the electronic transitions within the molecule, while emission spectroscopy provides insights into the fate of the electronically excited state.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy ones upon absorption of light. chemsrc.comhoriba.com In molecules like this compound, which contain both π-systems and heteroatoms with non-bonding electrons (lone pairs), the most relevant transitions occur in the UV-visible range and are typically of π → π* and n → π* character. nih.govlibretexts.org

For quinoline and its derivatives, the absorption spectra are characterized by several bands corresponding to π → π* transitions within the aromatic system. chemguide.co.uk These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. chemsrc.com The presence of the electron-withdrawing cyano (-CN) group at the 5-position influences the energy of these molecular orbitals and, consequently, the absorption maxima (λmax). Theoretical studies on substituted quinolines indicate that the lowest-energy bright state, which is most relevant to its photochemistry, is consistently a π → π* transition. researchgate.netrsc.org This transition involves a significant redistribution of electron density within the molecule. rsc.org

The absorption spectra of quinoline derivatives typically show multiple bands. For instance, quinoline itself has strong absorptions around 225 nm, 275 nm, and a weaker, longer-wavelength band around 313 nm. The exact λmax values for this compound are influenced by factors such as solvent polarity. acs.orgdiva-portal.org While specific, consolidated experimental values for this compound's absorption maxima are not prominently detailed in the surveyed literature, the general regions of absorption for quinoline derivatives are well-established, often spanning from 280 nm to over 400 nm depending on the substitution pattern. nih.govresearchgate.net Theoretical calculations can predict absorption maxima, though these values are highly dependent on the computational method and basis set used. msu.edu

Table 1: General Characteristics of Electronic Transitions in this compound

| Transition Type | Involved Orbitals | General Wavelength Region | Remarks |

|---|---|---|---|

| π → π* | Bonding π orbital to Anti-bonding π* orbital | UV-A, UV-B (200-400 nm) | Responsible for the strong absorption bands characteristic of the quinoline aromatic system. The lowest energy transition is of this type. libretexts.orgrsc.org |

| n → π* | Non-bonding orbital (N lone pair) to Anti-bonding π* orbital | Near UV (~300-350 nm) | Generally much weaker in intensity (lower molar absorptivity) than π → π* transitions and may be obscured by them. libretexts.orgdiva-portal.org |

Photophysical Properties and Excited-State Behavior of this compound

The photophysical properties of a molecule describe the pathways by which an excited state, formed after photon absorption, returns to the ground state. These pathways include radiative processes like fluorescence and non-radiative processes such as internal conversion and intersystem crossing. horiba.com

Detailed studies on a series of 5-substituted quinolines have revealed key aspects of the excited-state behavior of this compound. researchgate.netrsc.org A significant characteristic is its nature as a photobase, meaning it becomes a stronger base upon electronic excitation. researchgate.net The basicity of the quinoline nitrogen is enhanced in the excited state due to a redistribution of electron density. researchgate.net For this compound, the basicity constant (Kb) increases by approximately two orders of magnitude upon photoexcitation. rsc.org This makes it a relatively weak photobase compared to derivatives with electron-donating substituents. researchgate.net

Another critical feature of this compound's excited-state dynamics is the rapid deactivation of its singlet excited state. Research indicates that for weaker photobases in the 5-substituted quinoline family, including this compound, intersystem crossing (ISC) to the triplet state is a very fast process. researchgate.net This transition from the lowest excited singlet state (S₁) to a nearby triplet state (Tₙ) occurs on a timescale of less than one picosecond (< 1 ps). researchgate.net This rapid ISC pathway effectively outcompetes other potential excited-state processes, such as fluorescence or excited-state protonation reactions in solution. researchgate.net

While the photobasicity and intersystem crossing have been characterized, specific values for fluorescence quantum yield (Φf)—the ratio of photons emitted to photons absorbed—and fluorescence lifetime (τf)—the average time the molecule spends in the excited state—are not widely reported for this compound itself. diva-portal.orgelliotscientific.com The very rapid and efficient intersystem crossing suggests that the fluorescence quantum yield is likely to be very low.

Table 2: Excited-State Basicity Properties of this compound

| Property | Value | State | Reference |

|---|---|---|---|

| Basicity Constant (Kb) | 1.67 x 10-11 | Ground State (S₀) | researchgate.netrsc.org |

| Excited-State Basicity Constant (Kb*) | 2.69 x 10-8 | Excited State (S₁) | researchgate.net |

| Intersystem Crossing (ISC) Rate | < 1 ps | From S₁ | researchgate.net |

Compound Names Mentioned

Computational Chemistry and Quantum Chemical Investigations of 5 Cyanoquinoline

Density Functional Theory (DFT) Applications in Structural Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied for the structural optimization of molecules like 5-cyanoquinoline. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional shape.

For complex molecules, a conformational search is often the first step to identify potential low-energy structures. nih.gov This can be followed by geometry optimization using DFT methods, such as the M06-2X functional with a 6-31+G(d,p) basis set, to refine the structures. nih.gov The choice of functional and basis set is critical for obtaining accurate results. For instance, studies on similar quinoline (B57606) derivatives have utilized functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) for geometry optimization. researchgate.net The main idea behind DFT is that the total energy of a system can be expressed as a functional of the electron density, which simplifies the many-electron problem. subu.edu.tr

The optimization process involves varying the positions of the atoms and the unit cell parameters until a minimum energy configuration is reached. researchgate.net This optimized geometry is essential for subsequent calculations of other molecular properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method is instrumental in understanding the electronic properties of this compound, including its orbital energies and spectroscopic behavior.

HOMO-LUMO Energy Calculations and Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netwikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.orgwuxiapptec.com

For quinoline derivatives, the HOMO and LUMO are often delocalized over the entire molecule. researchgate.net In a related compound, 1,2,4-triazole (B32235) derivatized quinoline, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety. researchgate.net The energies of these orbitals and their gap can be calculated using DFT methods, such as B3LYP with a 6-311++G(2d,p) basis set. researchgate.net These calculations provide insight into potential electron transfer processes within the molecule. researchgate.net

Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption Wavelengths)

TD-DFT is a widely used method for predicting the UV-Vis absorption spectra of molecules. researchgate.netfaccts.descielo.org.mx The calculations can determine the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. researchgate.net

The accuracy of the predicted spectra depends on the chosen functional and basis set. repositorioinstitucional.mx For example, studies on cyanine (B1664457) dyes have shown that various functionals, including CAM-B3LYP, B3LYP, M06-L, and M06-2X, can be used to simulate UV-Vis spectra. researchgate.net The choice of solvent can also significantly impact the absorption spectrum, a phenomenon known as solvatochromism. researchgate.net The polarizable continuum model (PCM) is often used to account for solvent effects in these calculations. researchgate.netresearchgate.net For quinoline derivatives, theoretical calculations have shown good agreement with experimental absorption spectra, which typically fall in the range of 280 to 510 nm. researchgate.net

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. faccts.de This method, often used in conjunction with DFT, provides theoretical predictions of ¹H and ¹³C NMR spectra. tsijournals.com

The calculations are performed on the optimized molecular geometry. The choice of the functional and basis set, such as B3LYP/6-311G(d,p), influences the accuracy of the predicted chemical shifts. Comparing the calculated chemical shifts with experimental data can help in the structural elucidation of the molecule. tsijournals.com It is important to note that the calculated values are often compared to a standard reference, such as tetramethylsilane (B1202638) (TMS), to obtain the final chemical shifts.

Theoretical Studies of Reaction Mechanisms and Transition States Involving Cyanoquinolines

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. mdpi.comiiserkol.ac.in DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.com

For reactions involving cyanoquinolines, theoretical studies can provide insights into the reaction pathways and the factors controlling selectivity. For example, computational studies have been used to understand the mechanism of cascade reactions leading to the formation of 2-amino-3-cyanoquinolines, involving intermediates like nitrilium ions. researchgate.net By calculating the energies of various species along the reaction coordinate, chemists can determine the most likely mechanism. Frontier Molecular Orbital (FMO) theory is also a useful tool in this context, helping to rationalize reaction pathways. mdpi.com

Intermolecular Interactions and Solvation Effects on this compound

Intermolecular interactions are the forces between molecules that govern their physical properties in the condensed phase. numberanalytics.com These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, can be studied using computational methods like DFT. scielo.org.mxnumberanalytics.com The non-covalent interaction (NCI) index and Hirshfeld surface analysis are techniques used to visualize and quantify these interactions. scielo.org.mx

Reactivity and Reaction Mechanisms of 5 Cyanoquinoline

Cyanation Reactions in Quinoline (B57606) Scaffolds

The introduction of a cyano group onto a quinoline scaffold, a process known as cyanation, is a key transformation in organic synthesis. Several methods have been developed to achieve this, including direct C-H cyanation and the conversion of other functional groups.

One notable method involves the direct oxidative C-H cyanation of quinoline. This can be achieved using trimethylsilyl (B98337) cyanide as the cyano source and molecular oxygen as the terminal oxidant, catalyzed by vanadium-containing heteropoly acids. rsc.org The reaction proceeds through the protonation of the quinoline, which lowers the electron density at the 2- and 4-positions, facilitating the nucleophilic addition of the cyanide ion to form dearomatized intermediates. rsc.org Subsequent oxidation of these intermediates yields the corresponding cyanoquinolines. rsc.org

Another approach is the cyanation of quinoline N-oxides. A regioselective cyanation of quinoline N-oxides using trimethylsilyl cyanide can be mediated by (diacetoxyiodo)benzene (B116549) (PIDA) under metal-free and base-free conditions to produce 2-cyanoquinolines. researchgate.net This method highlights the role of PIDA in activating the substrate and facilitating the cleavage of the N-O bond. researchgate.net

Furthermore, the cyanation of substituted quinolines can be influenced by the nature of the substituents already present on the ring. Electron-withdrawing groups tend to facilitate the cyanation reaction, while electron-donating groups can inhibit it. google.com For instance, the reaction of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline with copper(I) cyanide (CuCN) in refluxing dimethylformamide (DMF) has been used to synthesize the corresponding cyanoquinoline derivatives, albeit in low yields. researchgate.net

The table below summarizes various cyanation methods for quinoline scaffolds.

| Method | Reagents | Position of Cyanation | Key Features |

| Oxidative C-H Cyanation | Trimethylsilyl cyanide, O₂, Vanadium-containing heteropoly acids | 2- and 4-positions | Direct functionalization of C-H bonds rsc.org |

| Cyanation of N-oxides | Trimethylsilyl cyanide, PIDA | 2-position | Metal-free and base-free conditions researchgate.net |

| Substitution of Halogens | Copper(I) cyanide | Varies | Utilizes pre-functionalized quinolines researchgate.net |

Nucleophilic and Electrophilic Reactivity of the Cyano Group in 5-Cyanoquinoline

The cyano group in this compound exhibits both nucleophilic and electrophilic characteristics, making it a versatile functional group for further transformations.

Nucleophilic Reactivity: The nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a nucleophile. This reactivity is often exploited in reactions with electrophiles.

Electrophilic Reactivity: The carbon atom of the cyano group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This allows it to be attacked by nucleophiles. numberanalytics.com Common reactions involving the electrophilic nature of the cyano group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form either amides or carboxylic acids. The reaction proceeds via nucleophilic attack of water or a hydroxide (B78521) ion on the cyano carbon. numberanalytics.commasterorganicchemistry.com

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. numberanalytics.com

Addition of Grignard Reagents: Grignard reagents can add to the cyano group to form ketones after hydrolysis of the intermediate imine. numberanalytics.com

The reactivity of the cyano group is influenced by the electronic properties of the quinoline ring system. numberanalytics.com The presence of the electron-withdrawing quinoline ring can further enhance the electrophilicity of the cyano carbon.

The table below outlines the dual reactivity of the cyano group in this compound.

| Reactivity Type | Reacting Species | Product Type |

| Nucleophilic | Electrophiles | Various |

| Electrophilic | Nucleophiles (e.g., H₂O, H⁻, R-MgX) | Carboxylic acids, Amides, Amines, Ketones numberanalytics.commasterorganicchemistry.com |

Cyclization Reactions Involving Cyanoquinoline Intermediates

Cyanoquinoline derivatives, including this compound, can serve as crucial intermediates in the synthesis of various fused heterocyclic systems through cyclization reactions. The cyano group can participate in these reactions either directly or after conversion to another functional group.

For instance, a convenient method for synthesizing 2-(1-ethoxyalkoxy)-3-cyanoquinolines has been developed. researchgate.net These compounds can then be transformed into furo[3,4-b]quinolinones through sequential removal of the acetal (B89532) protection and intramolecular cyclization/hydration. researchgate.net This process highlights the utility of the cyano group as a precursor for forming a new heterocyclic ring.

In another example, the reaction of o-ethynylquinoline-3-carbonitriles with alcohols as nucleophiles can lead to the synthesis of alkoxy-substituted 3H-pyrrolo[3,4-b]quinolines. researchgate.net These reactions are regioselective, favoring 5-exo-dig cyclization. researchgate.net

Furthermore, the intramolecular cyanofunctionalization of indole (B1671886) derivatives containing an internal nucleophilic group has been demonstrated, showcasing the role of the cyano group in facilitating cyclization. scielo.br

The table below provides examples of cyclization reactions where cyanoquinolines act as intermediates.

| Starting Material | Reagents/Conditions | Product |

| 2-(1-Ethoxyalkoxy)-3-cyanoquinolines | 7% aqueous HCl, acetone | Furo[3,4-b]quinolinones researchgate.net |

| o-Ethynylquinoline-3-carbonitriles | Alcohols | 3H-Pyrrolo[3,4-b]quinolines researchgate.net |

| Indole derivatives with internal nucleophiles | Electrophilic cyanation reagent | Cyanofunctionalized cyclic products scielo.br |

Photobasicity and Excited-State Proton Transfer Dynamics of this compound

This compound is a photobase, a compound that becomes significantly more basic upon electronic excitation. sci-hub.se This property is attributed to the redistribution of electron density in the excited state, which can facilitate proton transfer reactions that are unfavorable in the ground state. sci-hub.se

Recent experimental studies on a series of 5-substituted quinoline derivatives have demonstrated that the magnitude of photobasicity is strongly dependent on the nature of the substituent at the 5-position. sci-hub.se For weaker photobases like this compound, intersystem crossing is a rapid process, occurring on a timescale of less than 1 picosecond and preceding any excited-state proton transfer. sci-hub.se

The study of excited-state proton transfer (ESPT) is crucial for understanding the behavior of photobases. nih.gov In photobase systems, the solvation requirements for ESPT are a key area of investigation. nih.gov Molecules that undergo ESPT often feature p-conjugated organic flat heterocyclic moieties. mdpi.com

The photobasicity of quinoline derivatives is influenced by both the identity and position of the substituents. sci-hub.se The addition of electron-donating groups can increase the excited-state pKa* value, making the compound a stronger photobase in the excited state. sci-hub.se

The table below summarizes the key photophysical properties of this compound.

| Property | Description |

| Photobasicity | Becomes a stronger base upon photoexcitation sci-hub.se |

| Excited-State Dynamics | Rapid intersystem crossing (<1 ps) precedes proton transfer sci-hub.se |

| Substituent Effect | The cyano group influences the magnitude of photobasicity sci-hub.se |

Biological Activities and Medicinal Chemistry Research of 5 Cyanoquinoline Derivatives

Anticancer Activity Research

The quest for novel and more effective anticancer agents has led researchers to explore the cytotoxic potential of quinoline (B57606) derivatives. Compounds featuring the 5-cyanoquinoline core have shown promising results in preclinical studies, targeting cancer cells through various mechanisms.

A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of this compound derivatives against a diverse panel of human cancer cell lines. Early studies identified that quinoline derivatives containing a cyano group exhibit effective inhibition against colon, cervical, lung, and breast cancer cell lines. researchgate.net

Subsequent research has elaborated on these findings. For instance, a series of substituted quinolines, including 8-bromo-6-cyanoquinoline, displayed significant antiproliferative potency against A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast) cancer cell lines, with IC50 values ranging from 2 to 50 μg/ml. nih.govresearchgate.net Similarly, 7-cyano- and 5,7-dicyano-8-hydroxyquinolines were found to have strong antiproliferative activity against C6 (rat brain tumor), HeLa, and HT29 cells, with IC50 values between 6.7 and 25.6 µg/mL. researchgate.net

More complex derivatives have also been synthesized and evaluated. A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which feature a cyanoquinoline core, showed promising antiproliferative activity against four different cancer cell lines, with GI50 values ranging from 22 nM to 65 nM. mdpi.com Another study investigated quinoline-5,8-dione and styrylquinoline scaffolds, finding that novel analogues had antiproliferative activity comparable to the chemotherapy drug cisplatin (B142131) when tested against the P388 leukemia cell line. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Cyanoquinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference(s) |

|---|---|---|---|

| 8-Bromo-6-cyanoquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 µg/ml | nih.govresearchgate.net |

| 7-Cyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7-25.6 µg/mL | researchgate.net |

| 5,7-Dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7-25.6 µg/mL | researchgate.net |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panel of 4 cancer cell lines | 22-65 nM | mdpi.com |

| Styrylquinoline Analogues | P388 (leukemia) | Comparable to cisplatin | nih.gov |

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular and molecular level. researchgate.net A primary mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov Studies have shown that certain cyanoquinoline derivatives possess high apoptotic potential. researchgate.net For example, some quinoline-based compounds induce apoptosis by activating caspases, which are key enzymes in the apoptotic cascade, leading to the cleavage of proteins like PARP and subsequent cell death. orientjchem.orgresearchgate.net

Evidence of apoptosis induction is often supported by DNA fragmentation, a hallmark of this process. The use of DNA laddering assays has confirmed that some cyanoquinoline derivatives exert their anticancer activity through this mechanism. researchgate.net

Furthermore, quinoline analogues are known to act as DNA intercalating agents, interfering with DNA replication and repair. researchgate.netijmphs.com A key target in this context is the topoisomerase enzyme family. ijmphs.com Topoisomerases are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to catastrophic DNA damage and cell death. frontiersin.org Research has identified specific this compound derivatives, such as 5,7-dicyano-8-hydroxyquinoline, as potential novel topoisomerase I inhibitors. researchgate.net Other quinoline analogues are known to target topoisomerase II. ijmphs.com

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them important therapeutic targets. ekb.eg

c-Met Kinase: The c-Met receptor tyrosine kinase and its signaling pathway are often overactivated in various cancers, promoting tumor growth and metastasis. researchgate.net Several series of 4-phenoxyquinoline derivatives containing a cyano group have been designed as potent c-Met kinase inhibitors. nih.govunipa.it Structure-activity relationship (SAR) studies have highlighted that the 4-phenoxyquinoline scaffold is a key pharmacophoric element for c-Met inhibition. unipa.it By optimizing this scaffold, researchers have developed highly potent inhibitors, with some 6,7-disubstituted-4-(2-fluoro-phenoxy)-quinoline derivatives demonstrating c-Met IC50 values in the low nanomolar range. researchgate.net

Table 2: c-Met Kinase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Series | Potency (IC50) | Reference(s) |

|---|---|---|

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative (Compound 27) | 1.04 nM | researchgate.net |

| 4-(2-Fluorophenoxy)quinoline with acylhydrazone moiety (Compound 28) | 1.86 nM | researchgate.net |

| 4-(Phenoxy)quinoline derivative (Compound 29) | 0.59 nM | researchgate.net |

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is another tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and resistance to therapy. nih.gov The compound 3-cyanoquinoline has been identified as an inhibitor of IGF-1R. uniprot.orguniprot.org It is listed as a major class of ATP-competitive inhibitors of this receptor. researchgate.net Patents have been filed for the use of 3-cyanoquinolines as IGF-1R inhibitors, underscoring their therapeutic potential in oncology. nih.gov

Mechanisms of Action in Cancer Therapy (e.g., Apoptosis Induction, DNA Fragmentation, Topoisomerase Inhibition)

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the development and progression of numerous diseases. frontiersin.org Derivatives of the this compound scaffold have been investigated for their ability to modulate inflammatory responses.

Research has shown that novel 3-cyanoquinoline derivatives can produce significant anti-inflammatory effects. In one study, these compounds exhibited inhibition percentages of protein denaturation, an indicator of anti-inflammatory activity, ranging from 80.80% to 87.76% at a concentration of 500 µM. researcher.life More complex heterocyclic systems incorporating the quinoline structure, such as imidazo[4,5-c]quinoline derivatives, have also been discovered to possess potent anti-inflammatory properties. researchgate.netacs.orgresearchgate.net Additionally, the quinoline derivative N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride demonstrated the ability to reduce inflammation in preclinical models. nih.gov The immunomodulatory activity of targeted anticancer agents, including certain quinoline derivatives, can stem from their ability to interact with and alter the function of immune cells. ekb.eg

The anti-inflammatory effects of this compound derivatives are often mediated by their ability to interfere with key proinflammatory signaling pathways.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is central to mediating cellular responses to a wide range of cytokines and growth factors involved in inflammation and immunity. frontiersin.org A series of imidazo[4,5-c]quinoline derivatives were found to potently and simultaneously inhibit the JAK/STAT and NF-κB signaling pathways. ekb.egresearchgate.netacs.orgresearchgate.net A lead compound from this series, designated 8l, demonstrated an IC50 of 3.3 nM against the expression of interferon-stimulated genes, which are downstream targets of the JAK/STAT pathway. acs.orgresearchgate.net

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is another critical regulator of inflammatory and immune responses. mdpi.comuni-saarland.de The same series of imidazo[4,5-c]quinoline derivatives that inhibit JAK/STAT also suppress NF-κB activation. researchgate.netacs.orgresearchgate.net The lead compound 8l showed an IC50 of 150.7 nM for NF-κB pathway inhibition. acs.orgresearchgate.net This dual inhibition leads to a decrease in the release of various proinflammatory factors, including IL-6, IL-8, IL-1β, and TNF-α. acs.org Other studies have confirmed that quinoline derivatives can significantly decrease NF-κB levels in inflamed tissues. nih.govmdpi.com

Enzyme Inhibition Studies

Beyond their effects on protein kinases, this compound derivatives have been shown to inhibit other classes of enzymes that are relevant to various pathological conditions.

Substituted quinolines, including 8-bromo-6-cyanoquinoline, have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, and human carbonic anhydrase (hCA) isoforms I and II. nih.govresearchgate.net The inhibition constants (Ki) for these enzymes were in the nanomolar range. nih.govresearchgate.net Other quinoline-based compounds have also been investigated as inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII. ekb.eg

Molecular docking studies have suggested that 3-cyanoquinoline derivatives can effectively interact with cyclooxygenase‐2 (COX‐2), a pivotal enzyme in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis. researcher.life Additionally, broader studies on quinoline derivatives have indicated their potential to inhibit other enzymes such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), which are involved in neurotransmitter metabolism. mdpi.com

Table 3: Inhibition of Various Enzymes by Selected Quinoline Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Potency (Ki/Activity) | Reference(s) |

|---|---|---|---|

| Substituted Quinolines (inc. 8-bromo-6-cyanoquinoline) | Acetylcholinesterase (AChE) | Ki: 5.51–155.22 nM | nih.govresearchgate.net |

| Carbonic Anhydrase I (hCA I) | Ki: 46.04–956.82 nM | nih.govresearchgate.net | |

| Carbonic Anhydrase II (hCA II) | Ki: 54.95–976.93 nM | nih.govresearchgate.net | |

| 3-Cyanoquinoline derivatives | Cyclooxygenase-2 (COX-2) | Effective interaction in docking studies | researcher.life |

| Quinoline derivatives | Monoamine oxidase B (MAO-B) | Potential inhibitors | mdpi.com |

| Catechol-O-methyltransferase (COMT) | Potential inhibitors | mdpi.com |

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA I, hCA II) Inhibition

Derivatives of the quinoline scaffold, which includes this compound, have been identified as potent inhibitors of several metabolic enzymes crucial in various physiological processes. Research has demonstrated that certain substituted quinolines are effective inhibitors of acetylcholinesterase (AChE) and the human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. dergipark.org.trnih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. dergipark.org.tr Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary approach for managing Alzheimer's disease. dergipark.org.tr

Studies on a series of substituted quinolines have shown significant inhibitory activity against these enzymes. The inhibition constants (Kᵢ) for these compounds were found to be in the nanomolar range, indicating high potency. Specifically, Kᵢ values ranged from 46.04 to 956.82 nM for hCA I, 54.95 to 976.93 nM for hCA II, and 5.51 to 155.22 nM for AChE. nih.gov This highlights the potential of the quinoline core as a framework for designing novel inhibitors for these important enzyme targets. nih.govcumhuriyet.edu.tr

Table 1: Inhibition of AChE and Carbonic Anhydrase Isoforms by Substituted Quinolines

| Target Enzyme | Inhibition Constant (Kᵢ) Range (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.51 - 155.22 |

| Human Carbonic Anhydrase I (hCA I) | 46.04 - 956.82 |

| Human Carbonic Anhydrase II (hCA II) | 54.95 - 976.93 |

Data sourced from a study on a series of substituted quinoline derivatives. nih.gov

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) in the smooth muscle cells of blood vessels. wikipedia.org Inhibitors of PDE5 prevent this degradation, leading to vasodilation, an effect utilized in treatments for erectile dysfunction and pulmonary hypertension. wikipedia.orgnih.govphauk.org

Recent research has focused on developing novel fluorinated compounds with a quinoline core for high-affinity and selective inhibition of PDE5. hzdr.de A series of these derivatives were synthesized and evaluated, with some showing potent and selective inhibitory activity against the PDE5A1 isoform. In vitro screenings demonstrated that compounds 22a, 22b, 24a, and 24b exhibited over 88% inhibition of PDE5A1 at a concentration of 100 nM, while showing significantly lower inhibition (0%-77%) for other PDE families even at a higher concentration of 1 µM. hzdr.de This indicates a high degree of specificity for PDE5. The study concluded that fluorinated derivatives 24a and 24b , which feature a fluoroethoxy group at the C-3 position of the quinoline scaffold, are particularly promising structures for further development. hzdr.de

Table 2: In Vitro PDE5A1 Inhibition by Fluorinated Quinoline Derivatives

| Compound | Inhibition of PDE5A1 at 100 nM |

|---|---|

| 22a | >88% |

| 22b | >88% |

| 24a | >88% |

| 24b | >88% |

Data from an in vitro screening of novel fluorinated quinoline derivatives. hzdr.de

Corrector-Potentiator Activity in Protein Dysfunction (e.g., ΔF508-CFTR)

Cystic fibrosis (CF) is often caused by the deletion of phenylalanine at position 508 (ΔF508) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.gov This mutation leads to misfolding, instability, and impaired chloride channel function. nih.govphysiology.org Therapeutic strategies involve "correctors" that improve the protein's cellular processing and "potentiators" that enhance its channel gating function. frontiersin.org

A novel class of this compound compounds has been identified that uniquely possesses both corrector and potentiator activities, termed "CoPo". nih.gov Screening of a large compound library led to the discovery of this cyanoquinoline class. Subsequent analysis of 180 analogs identified six compounds with dual corrector and potentiator functions. nih.gov

One notable compound, CoPo-22 (N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide), demonstrated low micromolar EC₅₀ values for both corrector and potentiator activities in short-circuit current assays. nih.gov Its maximal efficacy was comparable to the well-known corrector Corr-4a and the potentiator genistein. nih.gov The dual activity of these cyanoquinolines suggests they may bind directly to the CFTR protein, offering a promising avenue for a single-drug treatment for CF patients with the ΔF508 mutation. nih.govfrontiersin.org

Table 3: Activity of Cyanoquinoline Compound CoPo-22 on ΔF508-CFTR

| Activity Type | Measurement (EC₅₀) | Efficacy Comparison |

|---|---|---|

| Corrector Activity | Low micromolar | Comparable to Corr-4a |

| Potentiator Activity | Low micromolar | Comparable to genistein |

Findings from a study identifying dual-acting cyanoquinoline compounds. nih.gov

Radiotracer Development for Tumour Imaging

The 3-cyanoquinoline core has been utilized as a template for developing radiotracers for Positron Emission Tomography (PET) imaging of tumors. imperial.ac.uk This is particularly relevant for imaging the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancer. imperial.ac.ukplos.org An effective EGFR-specific imaging agent could significantly aid in the clinical evaluation of tumors. imperial.ac.uk